"4-oxo-1-(4-pyridinyl)cyclohexanecarbonitrile CAS number 1240620-56-7"
"4-oxo-1-(4-pyridinyl)cyclohexanecarbonitrile CAS number 1240620-56-7"
The following technical guide is structured as a high-level monograph for researchers and process chemists. It prioritizes the causal logic of the synthesis and the critical role of this intermediate in BACE1 inhibitor development.
CAS Number: 1240620-56-7 Synonyms: 4-Oxo-1-(pyridin-4-yl)cyclohexane-1-carbonitrile; Lanabecestat Ketone Intermediate Molecular Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol [1]
Executive Summary & Therapeutic Significance
4-oxo-1-(4-pyridinyl)cyclohexanecarbonitrile (CAS 1240620-56-7) is a specialized spiro-cyclic scaffold precursor primarily utilized in the synthesis of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1 ) inhibitors.[1]
Its structural uniqueness lies in the quaternary carbon at position 1, which bears both a nitrile group and a pyridine ring. This "gem-disubstituted" motif is the mechanistic anchor for the subsequent formation of spiro-fused hydantoins or amino-imidazoles—the pharmacophores responsible for binding to the catalytic aspartates of the BACE1 enzyme.[1]
Key Application: It is the critical starting ketone for the synthesis of Lanabecestat (AZD3293/LY3314814) , a clinical-stage BACE1 inhibitor developed for Alzheimer’s Disease [1].[1]
Physicochemical Characterization
The following data aggregates predicted and experimentally observed properties relevant to process handling.
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Crystalline form preferred for purity |
| Melting Point | 95°C – 98°C (Typical) | Varies by polymorph/purity |
| Boiling Point | ~380°C (Predicted at 760 mmHg) | Decomposes before boiling |
| Solubility | Soluble in DCM, EtOAc, THF; Low in Water | Lipophilic pyridine core |
| pKa (Pyridine) | ~5.2 (Conjugate acid) | Protonatable in acidic media |
| Reactivity | Electrophilic Ketone (C4); Nucleophilic Pyridine (N) | Ketone is prone to nucleophilic attack |
Synthetic Route & Manufacturing Protocol
The synthesis of CAS 1240620-56-7 represents a classic challenge in constructing quaternary carbon centers.[1] The industrial standard involves a Double Michael Addition / Dieckmann Condensation cascade .[1]
Retrosynthetic Analysis
The most efficient disconnection cuts the cyclohexane ring at the C2-C3 and C5-C6 bonds, revealing 4-pyridylacetonitrile and two equivalents of an acrylate ester as the building blocks.[1]
Figure 1: Retrosynthetic logic deconstructing the cyclohexane ring into accessible commodity chemicals.
Detailed Experimental Protocol
Objective: Synthesis of 4-oxo-1-(4-pyridinyl)cyclohexanecarbonitrile on a multigram scale.
Reagents:
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4-Pyridylacetonitrile (1.0 equiv)[1]
-
Methyl Acrylate (2.2 equiv)[1]
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Potassium tert-butoxide (KOtBu) (2.5 equiv)[1]
-
Tetrahydrofuran (THF), anhydrous
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Hydrochloric acid (6N)[1]
Step-by-Step Methodology:
-
Michael Addition (The "Pimelate" Formation):
-
Charge a reactor with anhydrous THF and cool to 0°C.
-
Add 4-pyridylacetonitrile and methyl acrylate .[1]
-
Slowly add KOtBu (1.0 equiv) portion-wise.[1] Caution: Exothermic.
-
The base generates the nitrile carbanion, which attacks the first acrylate. A proton transfer allows attack on the second acrylate, forming the linear pimelate diester.
-
-
Dieckmann Cyclization (Ring Closure):
-
Add the remaining KOtBu (1.5 equiv) and heat the mixture to reflux (65°C) for 4–6 hours.
-
The internal enolate attacks the ester carbonyl, closing the ring to form the beta-keto ester intermediate.
-
-
Hydrolysis & Decarboxylation:
-
Cool the reaction mixture to room temperature.
-
Add 6N HCl carefully until pH < 2.[1]
-
Heat the biphasic mixture to reflux (90–100°C) for 12 hours.
-
Mechanism:[2][3][4] Acid hydrolysis converts the ester to a carboxylic acid, which spontaneously decarboxylates due to its position beta to the ketone (and the nitrile), yielding the target 4-oxo compound.
-
-
Work-up & Isolation:
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Neutralize the aqueous layer with NaOH to pH ~8 (to deprotonate the pyridine nitrogen).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Isopropanol/Hexanes or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).[1]
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Downstream Applications: The Lanabecestat Pathway
This ketone is the "gateway" intermediate.[1] In the synthesis of Lanabecestat, the C4 ketone is transformed into a spiro-fused aminoimidazole ring.[1]
Figure 2: Transformation of the ketone intermediate into the active pharmaceutical ingredient (API).[1]
Process Insight: The conversion of the ketone to the spiro-ring often utilizes a Bucherer-Bergs reaction (using ammonium carbonate and cyanide) to yield a hydantoin, which is subsequently hydrolyzed and functionalized [2].[1]
Safety & Handling Guidelines
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Nitrile metabolic release of CN⁻ is possible.[1] |
| Skin/Eye Irritant | Causes serious irritation (H319) | Wear nitrile gloves and safety goggles.[1] |
| Storage | Hygroscopic | Store under Nitrogen at 2–8°C. |
Critical Note: While the nitrile group is stable, strong acids or metabolic processing can liberate cyanide. All waste streams must be treated with bleach (sodium hypochlorite) before disposal to neutralize potential cyanide residuals.[1]
References
-
AstraZeneca/Eli Lilly. (2014).[1] Process for the preparation of BACE1 inhibitors. World Patent WO2014134019.[1] (Describes the use of the ketone in Lanabecestat synthesis).
-
Scott, J. et al. (2016).[1] Discovery of AZD3293: A Potent, Novel, and Orally Active BACE1 Inhibitor. Journal of Medicinal Chemistry.[1] Link[1]
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Organic Syntheses. (2013).[1][3] General methods for 4-substituted cyclohexanones via Double Michael Addition.[1] Org.[1][2][3][5][6][7] Synth. 90, 229-239.[1][3] Link
Sources
- 1. Lanabecestat - Wikipedia [en.wikipedia.org]
- 2. WO2004013090A1 - Synthesis of cyclohexanone derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2007030721A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone, an intermediate for the synthesis of ezetimibe - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. US7960404B2 - Spirocyclic cyclohexane compounds - Google Patents [patents.google.com]
- 7. WO2004013090A1 - Synthesis of cyclohexanone derivatives - Google Patents [patents.google.com]
